molecular formula C15H22O B12693787 2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- CAS No. 5975-50-8

2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)-

Cat. No.: B12693787
CAS No.: 5975-50-8
M. Wt: 218.33 g/mol
InChI Key: NOWZBRLFRHWZOY-KDVDBFTISA-N
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Description

2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- is an organic compound characterized by its unique structure, which includes a ten-membered ring with multiple double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- typically involves multiple steps, including the formation of the ten-membered ring and the introduction of the ketone and double bonds. One common synthetic route involves the cyclization of a suitable precursor, followed by selective oxidation and isomerization to achieve the desired (Z,E) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, requiring efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The double bonds and ketone group can be reduced to form saturated compounds or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated hydrocarbons.

Scientific Research Applications

2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (E,E)-
  • **2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,Z)-
  • **2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (E,Z)-

Uniqueness

The (Z,E) configuration of 2,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)- imparts unique chemical properties and reactivity compared to its isomers. This configuration can influence the compound’s stability, reactivity, and interactions with other molecules, making it distinct in its applications and behavior.

Properties

CAS No.

5975-50-8

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(2Z,7Z)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-2,7-dien-1-one

InChI

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h8,10H,5-7,9H2,1-4H3/b12-8-,13-10-

InChI Key

NOWZBRLFRHWZOY-KDVDBFTISA-N

Isomeric SMILES

C/C/1=C/CC(=C(C)C)C(=O)/C=C(\CCC1)/C

Canonical SMILES

CC1=CCC(=C(C)C)C(=O)C=C(CCC1)C

Origin of Product

United States

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